molecular formula C13H16N2 B2398685 2-Methylspiro[indole-3,4'-piperidine] CAS No. 1225388-67-9

2-Methylspiro[indole-3,4'-piperidine]

Cat. No.: B2398685
CAS No.: 1225388-67-9
M. Wt: 200.285
InChI Key: LQGGJVVMNBWIMC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylspiro[indole-3,4’-piperidine] typically involves the construction of the indole ring followed by the formation of the spiro linkage with the piperidine ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . For instance, the reaction of 2-methylcyclohexanone with phenylhydrazine in the presence of methanesulfonic acid can yield the desired indole derivative .

Industrial Production Methods

Industrial production of 2-Methylspiro[indole-3,4’-piperidine] may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methylspiro[indole-3,4’-piperidine] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxindole derivatives from oxidation, amines from reduction, and various substituted indole derivatives from electrophilic substitution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylspiro[indole-3,4’-piperidine] is unique due to its spiro structure, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-methylspiro[indole-3,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-10-13(6-8-14-9-7-13)11-4-2-3-5-12(11)15-10/h2-5,14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGGJVVMNBWIMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C13CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225388-67-9
Record name 2-methylspiro[indole-3,4'-piperidine]
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